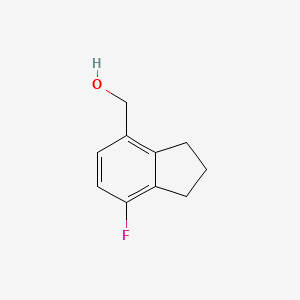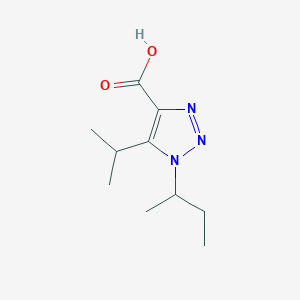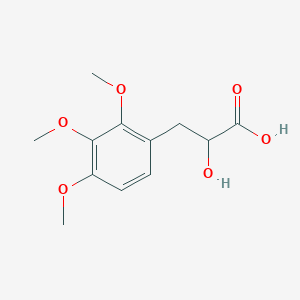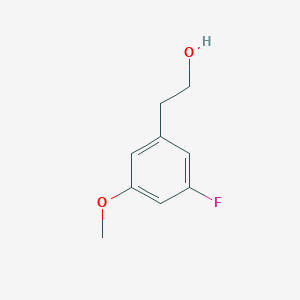
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation processes or continuous flow synthesis to ensure higher yields and purity.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under appropriate conditions
Major Products
Oxidation: 2-(3-Fluoro-5-methoxyphenyl)ethanone
Reduction: 2-(3-Fluoro-5-methoxyphenyl)ethane
Substitution: Depending on the nucleophile, various substituted phenylethanol derivatives
科学的研究の応用
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
- 2-(3-Fluoro-4-methoxyphenyl)ethan-1-ol
- 2-(3-Fluoro-5-methoxyphenyl)ethan-1-amine
- 2-(3-Fluoro-5-methoxyphenyl)ethan-1-one
Uniqueness
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
2-(3-fluoro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3 |
InChIキー |
BMGLPYMIMYMQNF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


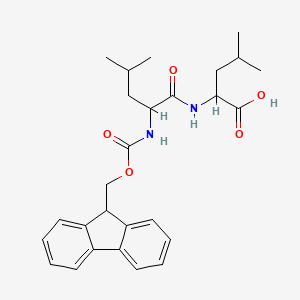
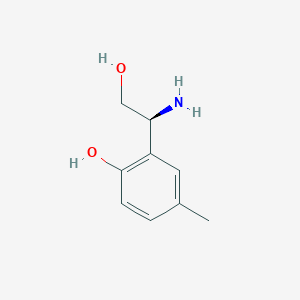
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
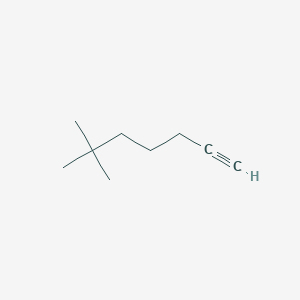
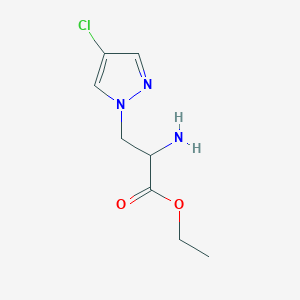
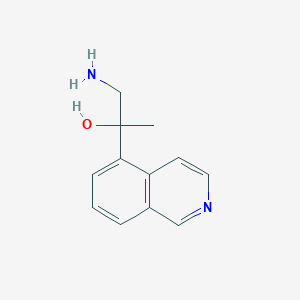
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
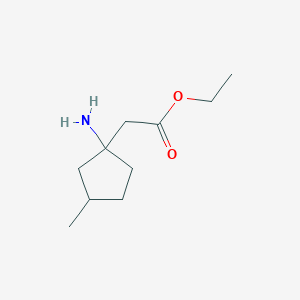
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
